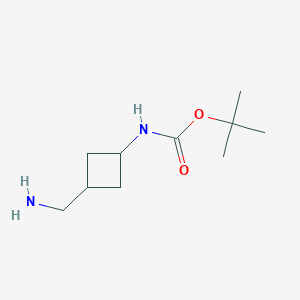

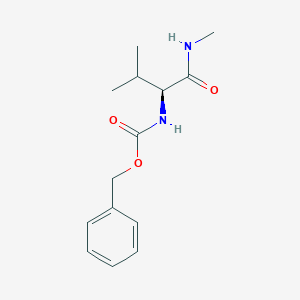

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate (TBCC) is an organic compound used as a reagent in organic synthesis. It is a versatile molecule that has been used in a number of different applications, from drug synthesis to laboratory experiments. TBCC has a wide range of properties that make it suitable for a variety of uses.

科学的研究の応用

Enantioselective Synthesis

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate has shown its importance in the enantioselective synthesis of analogues of 2′-deoxyribonucleotides. This is particularly relevant in the synthesis of carbocyclic analogues (Ober et al., 2004).

Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of factor Xa inhibitors. An efficient route for its preparation from simpler compounds and the control of stereochemistry at key centers has been described, showcasing its versatility in chemical synthesis (Wang et al., 2017).

Metalation and Alkylation

Research has explored its ability to undergo metalation between nitrogen and silicon, leading to the efficient preparation of α-functionalized α-amino silanes. This highlights its utility in organosilicon chemistry (Sieburth et al., 1996).

CO2 Fixation

In a unique application, this compound has been employed in the cyclizative atmospheric CO2 fixation process, demonstrating its potential in environmental chemistry applications (Takeda et al., 2012).

Diels-Alder Reactions

This compound has been used in the preparation and Diels-Alder reaction of various substituted furans, further highlighting its role in facilitating important organic reactions (Padwa et al., 2003).

Cancer Drug Intermediate

It also serves as a key intermediate in the synthesis of anti-cancer drugs, emphasizing its importance in medicinal chemistry (Hao, 2011).

Photocatalysis

The compound has been used in photoredox-catalyzed amination reactions, establishing a new pathway for assembling a range of chemical structures under mild conditions (Wang et al., 2022).

特性

IUPAC Name |

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLXPYQWYTZLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599998 |

Source

|

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130369-10-7 |

Source

|

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)